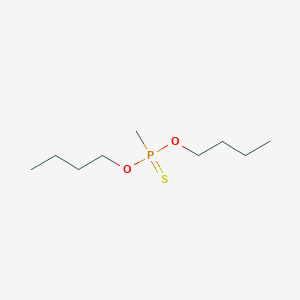

O,O-dibutyl methylphosphonothioate

Description

O,O-Dibutyl methylphosphonothioate (CAS RN: 18628-73-4) is a thiophosphonate compound with the molecular formula C₉H₂₁O₂PS and a molecular weight of 224.3 g/mol. Structurally, it features a methyl group bonded to a phosphorus atom, which is further connected to two butyloxy groups and a sulfur atom via a thioester bond . Its synthesis and properties are critical in forensic and environmental analyses related to chemical warfare verification programs.

Properties

CAS No. |

18628-73-4 |

|---|---|

Molecular Formula |

C9H21O2PS |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

dibutoxy-methyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H21O2PS/c1-4-6-8-10-12(3,13)11-9-7-5-2/h4-9H2,1-3H3 |

InChI Key |

FCOHOEULLNQVHS-UHFFFAOYSA-N |

SMILES |

CCCCOP(=S)(C)OCCCC |

Canonical SMILES |

CCCCOP(=S)(C)OCCCC |

Other CAS No. |

18628-73-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophosphonates exhibit diverse biological and chemical properties depending on their substituents. Below is a systematic comparison of O,O-dibutyl methylphosphonothioate with structurally related compounds:

Structural Isomers and V-Series Nerve Agents

- VX (O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate): Molecular Formula: C₁₁H₂₆NO₂PS Key Feature: Contains a diisopropylaminoethyl thioester side chain. Toxicity: LD₅₀ (percutaneous, human) ≈ 10 mg/kg; highly persistent due to stable phosphonothioester bonds . Application: Infamous nerve agent with lethal cardiorespiratory and CNS effects .

- VR (O-Isobutyl S-[2-(diethylamino)ethyl] methylphosphonothioate): Structural Isomer of VX: Differs in alkyl groups (isobutyl vs. ethyl) and amino side chain (diethylamino vs. diisopropylamino). Toxicity: Comparable to VX; causes severe bronchoconstriction and seizures in guinea pigs at 22.6 µg/kg .

- VM (O-Ethyl S-[2-(diethylamino)ethyl] methylphosphonothioate): Key Feature: Diethylaminoethyl side chain. Toxicity: Part of the V-series agents; irreversible acetylcholinesterase inhibition .

Simulants and Research Compounds

- O,S-Diethyl Methylphosphonothioate (OSDEMP): Molecular Formula: C₅H₁₃O₂PS Application: Non-toxic simulant for VX decontamination studies. Used in pharmaceuticals and cholinesterase inhibition research . Key Difference: Shorter alkyl chains (ethyl vs. butyl) reduce environmental persistence compared to O,O-dibutyl derivatives.

- O,O'-Diethyl Methylphosphonothioate: Volatility: Studied for vapor pressure (0.3–50 mmHg range) using differential thermal analysis . Stability: Thioester bond less stable than VX, making it a safer simulant for laboratory use.

Alkyl-Substituted Thiophosphonates

- O,O-Diheptyl Methylphosphonothioate: Molecular Formula: C₁₅H₃₃O₂PS Key Feature: Longer heptyl chains increase hydrophobicity and reduce volatility compared to O,O-dibutyl derivatives .

- Ethyl Methyl Methylphosphonate: Molecular Formula: C₄H₁₁O₃P Key Difference: Lacks sulfur (phosphonate vs. phosphonothioate), reducing reactivity and toxicity .

Data Tables

Table 1: Structural and Physicochemical Properties

Research Findings

- Synthetic Pathways: this compound is synthesized via benzotriazole-mediated phosphorylation under mild conditions, analogous to cyclic adenosine phosphonothioates .

- Toxicity Mechanisms: Thiophosphonates inhibit acetylcholinesterase by phosphorylating serine residues, but alkyl chain length and substituents modulate potency. VX’s aminoethyl side chain enhances CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.